3-Acetylpyrazine 1-oxide
CAS No.: 120992-58-7
Cat. No.: VC0039620
Molecular Formula: C6H6N2O2
Molecular Weight: 138.126
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120992-58-7 |
|---|---|
| Molecular Formula | C6H6N2O2 |
| Molecular Weight | 138.126 |
| IUPAC Name | 1-(4-oxidopyrazin-4-ium-2-yl)ethanone |
| Standard InChI | InChI=1S/C6H6N2O2/c1-5(9)6-4-8(10)3-2-7-6/h2-4H,1H3 |
| Standard InChI Key | NVXIZGYYYIBIES-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=NC=C[N+](=C1)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 3-Acetylpyrazine 1-oxide consists of a pyrazine ring with an acetyl group (CH₃CO-) attached at position 2 and an N-oxide group (-N⁺-O⁻) at position 4. This arrangement creates a compound with interesting electronic and steric properties that influence its chemical behavior and reactivity .
Structural Representations
Several standardized notations are used to represent this compound in chemical databases and literature:
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SMILES Notation: CC(=O)C1=NC=CN+[O-]
Physicochemical Properties
The physical and chemical properties of 3-Acetylpyrazine 1-oxide determine its behavior in various environmental conditions, its potential reactivity, and its applications. The following table summarizes the key physicochemical properties of this compound:
It should be noted that several of these properties are calculated rather than experimentally determined values, which is common for specialized chemicals with limited commercial applications. The high boiling point suggests strong intermolecular forces, likely due to the polar nature of the N-oxide group and the presence of the carbonyl functionality.
Synthesis Methods
General Synthetic Approaches
Applications and Significance
Research Significance
The presence of both acetyl and N-oxide functional groups on the pyrazine ring creates a molecule with distinct electronic properties and reactivity patterns. This makes 3-Acetylpyrazine 1-oxide potentially valuable for studying:
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Structure-activity relationships in pyrazine derivatives
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Selective reactions involving N-oxide chemistry
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The influence of electron-withdrawing groups (acetyl) on heterocyclic aromatic systems
Current Research Status
Research Limitations
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The compound may be primarily used as a chemical intermediate rather than as a subject of dedicated studies.
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Research specifically focused on this compound may be limited or emerging.
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Its applications might be specialized within certain fields of organic chemistry.
Knowledge Gaps
Several aspects of 3-Acetylpyrazine 1-oxide remain underdocumented in the available search results:
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Experimental determination of physicochemical properties, as many reported values are calculated rather than measured .
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Specific reaction mechanisms and detailed synthetic protocols optimized for this compound.
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Biological activity profiles, if any, including potential pharmacological properties.
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Environmental fate and ecotoxicological considerations.
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